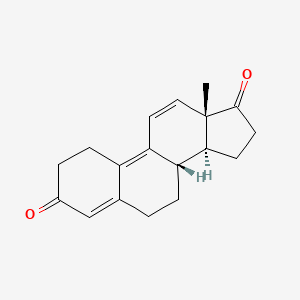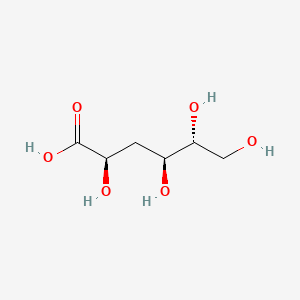
3-Deoxy-D-gluconic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-deoxyhexonic acid is a hexonic acid.
Scientific Research Applications
Gluconic Acid Production and Utilization
Gluconic acid, a product of glucose oxidation, is an organic acid highly sought after for its multifunctional properties and wide range of applications in various industries like chemical, pharmaceutical, food, and construction. Various production methods of gluconic acid from glucose, including chemical and electrochemical catalysis, enzymatic biocatalysis, and fermentation processes, have been extensively studied. Modern fermentation processes using strains of yeast-like mold Aureobasidium pullulans present significant advantages over traditional methods, offering insights into process efficiency and industrial viability (Anastassiadis & Morgunov, 2007).
Process Intensification for Green Production
The fermentative process and catalytic oxidation are the two primary approaches for gluconic acid production. However, achieving cost-effective and eco-friendly production remains challenging due to the extensive downstream processing involved. Recent advancements in integrating selective membranes and modules with fermenters in downstream purification have shown potential in creating innovative green processes for gluconic acid manufacture. These developments suggest a shift towards sustainable business practices and environmental responsibility in gluconic acid production (Pal, Kumar & Banerjee, 2016).
Sustainable Production of High-Value Acids from Biomass
Sustainable production of gluconic acid (GOA) and glucaric acid (GAA) from biomass-derived glucose is gaining traction due to the high value of these chemicals and their environmental benefits. Developing sustainable heterogeneous catalytic systems for efficient biomass valorization is essential. Recent findings emphasize the potential of emerging technologies, such as ultrasound-assisted, microwave-assisted, and photocatalytic oxidation, for sustainable production of these valuable chemicals. This approach aligns with green chemistry principles and promotes the valorization of biomass and food waste through controllable oxidation pathways (Zhang, Wan, Yu & Tsang, 2021).
Technological and Biological Applications of Derivatized D-glucans
D-glucans, closely related to gluconic acid derivatives, have significant potential in the chemical and pharmaceutical industries due to their biological activities and technological properties. Chemical modifications, such as sulfonylation, carboxymethylation, phosphorylation, and acetylation, enhance the solubility and biological activities of D-glucans. These modifications have shown promising results in various applications, including antioxidation, anticoagulation, and potential treatments for human diseases, highlighting the relevance of further studies on chemically modified glucans (Kagimura, da Cunha, Barbosa & Dekker, 2015).
properties
CAS RN |
498-43-1 |
|---|---|
Product Name |
3-Deoxy-D-gluconic acid |
Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)/t3-,4+,5+/m0/s1 |
InChI Key |
YGMNHEPVTNXLLS-UHFFFAOYSA-N |
SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
Canonical SMILES |
C(C(C(CO)O)O)C(C(=O)O)O |
Other CAS RN |
1518-59-8 18521-63-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[(4-Bromophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1210562.png)
![3-Ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1210563.png)

![(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone](/img/structure/B1210565.png)
![(3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-(3-methyl-1-pyrazolyl)methanone](/img/structure/B1210566.png)


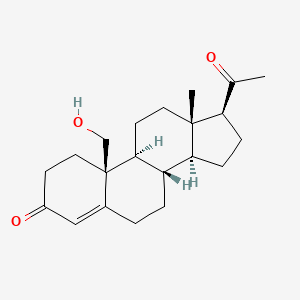
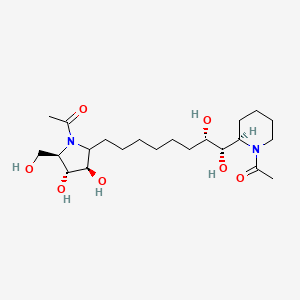
![5-[(1S,2S,3S,5R)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]-4-oxopentanoic acid](/img/structure/B1210578.png)

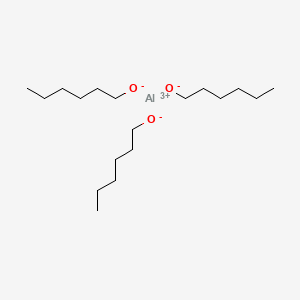
![Trisodium 5-[[4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(4-methyl-2-sulphonatophenyl)azo]naphthalene-2,7-disulphonate](/img/structure/B1210583.png)
